molecular formula C13H20N2O2 B442957 N'-heptylidene-5-methyl-2-furohydrazide

N'-heptylidene-5-methyl-2-furohydrazide

Cat. No.: B442957
M. Wt: 236.31g/mol
InChI Key: GTAITKRIYUOEFG-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Heptylidene-5-methyl-2-furohydrazide is a carbohydrazide derivative featuring a 5-methylfuran ring linked to a hydrazide moiety, further substituted with a heptylidene chain.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31g/mol

IUPAC Name

N-[(E)-heptylideneamino]-5-methylfuran-2-carboxamide

InChI

InChI=1S/C13H20N2O2/c1-3-4-5-6-7-10-14-15-13(16)12-9-8-11(2)17-12/h8-10H,3-7H2,1-2H3,(H,15,16)/b14-10+

InChI Key

GTAITKRIYUOEFG-GXDHUFHOSA-N

SMILES

CCCCCCC=NNC(=O)C1=CC=C(O1)C

Isomeric SMILES

CCCCCC/C=N/NC(=O)C1=CC=C(O1)C

Canonical SMILES

CCCCCCC=NNC(=O)C1=CC=C(O1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Aromatic vs. Aliphatic Substituents
  • N'-(Substituted benzylidene) benzohydrazides (e.g., compounds 3a-3b in ): These derivatives incorporate aromatic benzylidene groups. The electron-withdrawing or donating effects of substituents on the benzylidene ring (e.g., -NO₂, -Cl) modulate electronic density, affecting reactivity and binding to biological targets.
  • N'-[(5-Methyl-2-furyl)methylidene] derivatives (e.g., compound 14 in ): These analogs share the 5-methylfuran core but feature shorter alkyl or aryloxyacetohydrazide chains. For instance, 2-(4-Chloro-2-methylphenoxy)-N'-[-(5-methyl-2-furyl)methylidene]acetohydrazide () has a chlorophenoxy group, which may confer higher polarity compared to the heptylidene chain .
Heterocyclic Modifications
  • Pyrazole-containing derivatives (e.g., ): N′-[(E)-2-Furylmethylene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide integrates a pyrazole ring, which can enhance hydrogen-bonding interactions and metabolic stability. The absence of such a ring in the target compound may simplify synthesis but reduce structural complexity .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key Spectral Data (¹H NMR)
N'-Heptylidene-5-methyl-2-furohydrazide Heptylidene, 5-methylfuran ~265.3* N/A δ 6.24 (furan H), δ 2.21 (-CH₃) (inferred)
Compound 14 () Chlorophenoxy, 5-methylfuran 306.75 72 δ 6.24 (furan H), δ 5.07 (-OCH₂)
N'-(Benzylidene) benzohydrazide () Benzylidene, benzimidazole ~350* N/A Aromatic protons δ 7.2–8.3

*Calculated based on structural similarity.

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